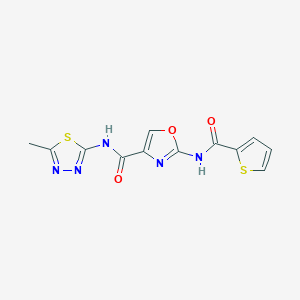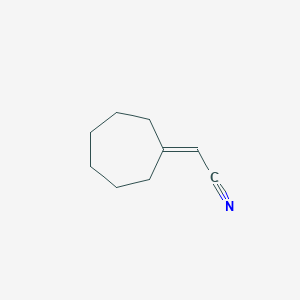
Cycloheptylideneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptylideneacetonitrile (CHAC) is a heterocyclic compound that has been extensively studied due to its unique chemical structure and potential applications in various fields. CHAC is a seven-membered ring containing a nitrile group and a double bond, which makes it a highly reactive molecule.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Cycloheptylideneacetonitrile derivatives have been explored in various synthesis processes. For instance, novel cyclohexylideneacetonitrile derivatives were isolated from the hypocotyl of a mangrove, demonstrating significant anti-Hepatitis B virus activities (Yi et al., 2015). The synthesis of cyclohexylideneacetonitrile on zeolites indicated high yields and selectivity, suggesting potential applications in catalysis (Kozlov & Rusak, 2001).
Organic Chemistry and Molecular Studies
Several studies have focused on the organic chemistry aspects of cycloheptylideneacetonitrile and its derivatives. Novel tunable cyclization reactions involving cyclopropylideneacetic acids and esters have been explored for the synthesis of various compounds (Huang & Zhou, 2002). The anodic oxidation of alicyclic bromides in acetonitrile was studied, revealing the formation of different N-cycloalkylacetamide and cycloalkene compounds, highlighting the versatility of reactions involving cycloheptylideneacetonitrile-related structures (Becker & Zemach, 1979).
Photocatalytic and Semiconductor Studies
Research involving cycloheptylideneacetonitrile-related compounds has extended to semiconductor-mediated photoelectrochemical oxidations. Cyclohexene was used as a probe to study the mechanism of bromide oxidation in acetonitrile, implicating a process where the photoexcited semiconductor facilitates the oxidation of bromide (Fox & Pettit, 1985).
Propiedades
IUPAC Name |
2-cycloheptylideneacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHSPIHXPCKQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CC#N)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptylideneacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)
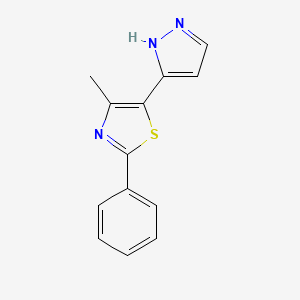

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)
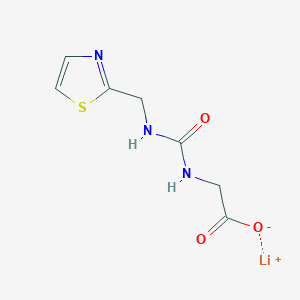



![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)

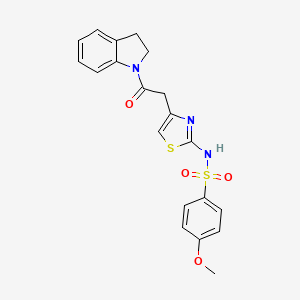
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile](/img/structure/B2981685.png)

